molecular formula C10H15NO2 B15071103 4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one CAS No. 161719-94-4

4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one

Cat. No.: B15071103
CAS No.: 161719-94-4
M. Wt: 181.23 g/mol
InChI Key: URIJQIFMXNJFOJ-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methyl-1-azaspiro[45]dec-3-en-2-one is a chemical compound with the molecular formula C10H15NO2 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of catalytic agents and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro structure and the presence of both hydroxyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

161719-94-4

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C10H15NO2/c1-7-3-2-4-10(6-7)8(12)5-9(13)11-10/h5,7,12H,2-4,6H2,1H3,(H,11,13)

InChI Key

URIJQIFMXNJFOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)C(=CC(=O)N2)O

Origin of Product

United States

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